

Application Notes and Protocols for the NMR Spectroscopic Characterization of Azonine

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Compound of Interest

Compound Name: Azonine

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These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of **azonine**, a nine-membered, nitrogen-containing heterocyclic compound. Given that **azonine** and its derivatives are medium-sized rings, they often exhibit conformational flexibility, which presents unique challenges in their NMR analysis. These notes address these challenges and provide detailed protocols for a suite of NMR experiments essential for a thorough characterization.

Introduction to Azonine and NMR Characterization

Azonine (C_8H_9N) is a heterocyclic analog of cyclononatetraene.^{[1][2]} Its characterization is of interest due to its classification as a potentially aromatic 10- π electron system. The nine-membered ring of **azonine** is conformationally labile, which can lead to complex NMR spectra, often characterized by broad signals at room temperature due to the rapid interconversion of multiple conformers.^{[3][4][5]} Therefore, a multi-faceted NMR approach, including one-dimensional (1D) and two-dimensional (2D) techniques, often coupled with variable-temperature (VT) studies, is crucial for its complete structural and dynamic characterization.

Key NMR Spectroscopy Techniques for Azonine

A combination of the following NMR experiments is recommended for the comprehensive analysis of **azonine** and its derivatives:

- 1D ^1H and ^{13}C NMR: For initial assessment of the chemical environment of protons and carbons.
- Variable-Temperature (VT) NMR: To slow down conformational exchange and resolve broad signals into distinct peaks for individual conformers.[\[3\]](#)
- 2D Correlated Spectroscopy (COSY): To identify proton-proton (^1H - ^1H) spin-spin coupling networks.
- 2D Heteronuclear Single Quantum Coherence (HSQC): To correlate directly bonded proton-carbon (^1H - ^{13}C) pairs.[\[6\]](#)
- 2D Heteronuclear Multiple Bond Correlation (HMBC): To identify long-range (2-3 bond) ^1H - ^{13}C correlations, which are crucial for establishing the connectivity of the molecular skeleton.[\[7\]](#)
- 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY): To determine through-space proximities of protons, providing insights into the 3D structure and stereochemistry. For medium-sized molecules like **azonine**, ROESY is often preferred as the Nuclear Overhauser Effect (NOE) can be close to zero.[\[8\]](#)[\[9\]](#)

Data Presentation: Predicted NMR Data for 1H-Azonine

Due to the inherent instability of the parent **azonine**, experimental NMR data is scarce. The following table presents theoretically predicted ^1H and ^{13}C NMR chemical shifts for **1H-azonine**. This data serves as a reference for the expected spectral features. Disclaimer: These are computationally predicted values and may differ from experimental results.

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted ¹³ C Chemical Shift (ppm)	Expected ¹ H- ¹ H Coupling Constants (J, Hz)
H2 / H9	6.8 - 7.2	125 - 130	J2,3 / J8,9 ≈ 7-9 (cis)
H3 / H8	5.6 - 6.0	120 - 125	J3,4 / J7,8 ≈ 10-12 (trans)
H4 / H7	5.8 - 6.2	128 - 132	J4,5 / J6,7 ≈ 7-9 (cis)
H5 / H6	6.0 - 6.4	123 - 128	J5,6 ≈ 10-12 (trans)
NH	7.5 - 8.5 (broad)	-	-

Experimental Protocols

General Sample Preparation

- Dissolve 5-10 mg of the **azonine** compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or THF-d₈).
- Filter the solution into a 5 mm NMR tube.
- For quantitative measurements, ensure complete dissolution and accurate concentration determination.

1D ¹H and ¹³C NMR Spectroscopy

- Objective: To obtain an overview of the proton and carbon environments.
- Protocol:
 - Acquire a standard 1D ¹H spectrum. Observe for signal broadening, which may indicate dynamic processes.
 - Acquire a 1D ¹³C spectrum with proton decoupling.
 - If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups.

Variable-Temperature (VT) NMR Spectroscopy

- Objective: To resolve broad signals arising from conformational exchange.
- Protocol:
 - Acquire a ^1H NMR spectrum at room temperature (e.g., 298 K).
 - Gradually decrease the temperature in increments of 10-20 K.
 - Allow the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
 - Monitor the spectra for the sharpening of broad peaks into distinct signals, indicating the slowing of conformational exchange.[3]
 - Once sharp signals are obtained, a full suite of 2D NMR experiments should be performed at this low temperature.

2D COSY Spectroscopy

- Objective: To establish ^1H - ^1H connectivity.
- Protocol:
 - Set up a standard COSY experiment.
 - Optimize the spectral width to encompass all proton signals.
 - Process the data to generate a 2D spectrum where cross-peaks indicate coupled protons.

2D HSQC Spectroscopy

- Objective: To identify directly attached ^1H - ^{13}C pairs.
- Protocol:
 - Set up a standard HSQC experiment.

- Set the ^{13}C spectral width to include all expected carbon resonances.
- The resulting 2D spectrum will show correlations between protons and the carbons they are directly bonded to.

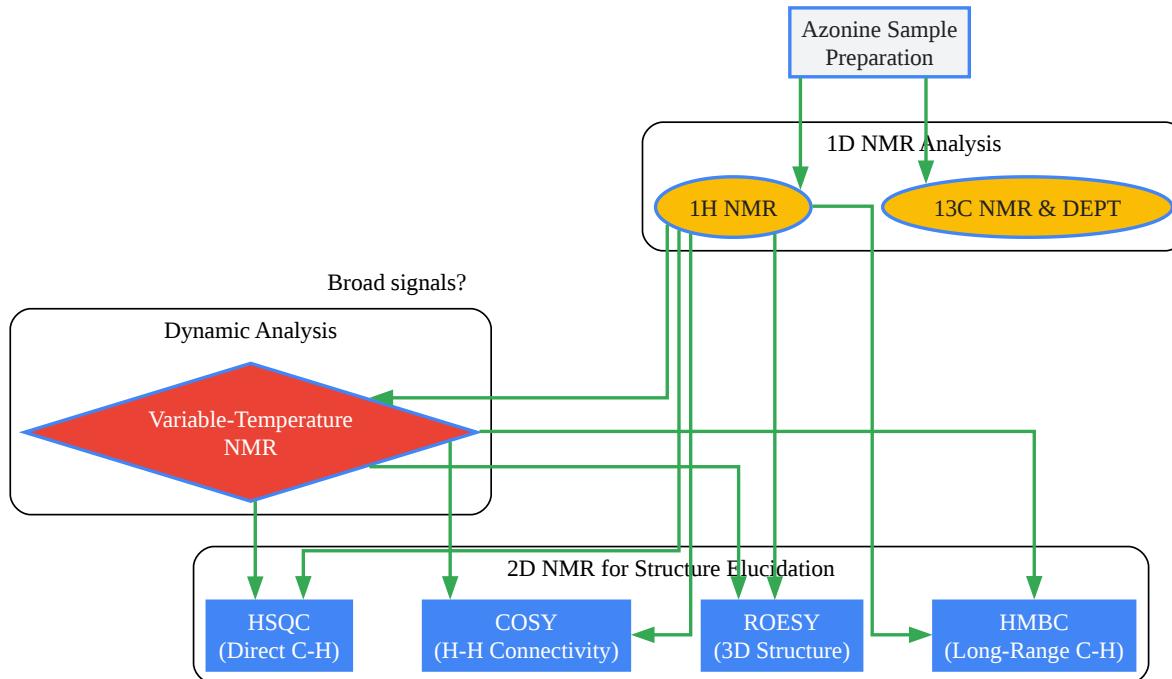
2D HMBC Spectroscopy

- Objective: To determine long-range ^1H - ^{13}C connectivities.
- Protocol:
 - Set up a standard HMBC experiment.
 - Optimize the long-range coupling delay (typically for J-couplings of 4-10 Hz) to observe 2- and 3-bond correlations.
 - This experiment is critical for piecing together the carbon skeleton and confirming the substitution pattern.[\[7\]](#)

2D NOESY/ROESY Spectroscopy

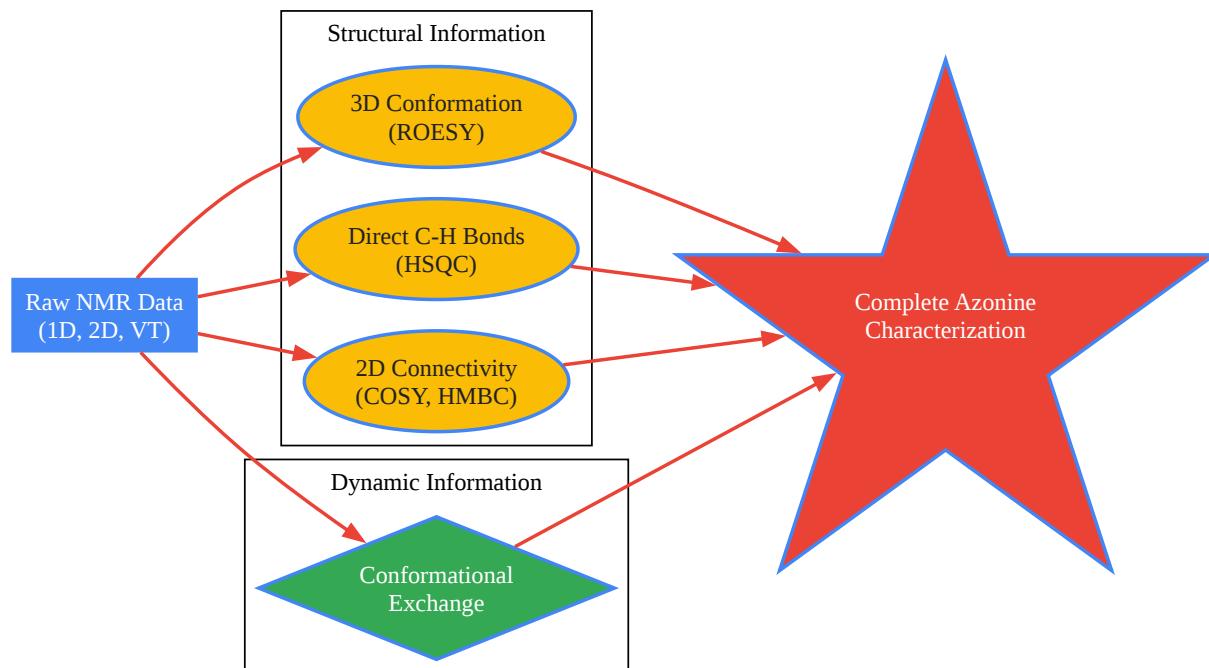
- Objective: To investigate the 3D structure and stereochemistry through through-space proton-proton interactions.
- Protocol:
 - For medium-sized molecules like **azonine**, a ROESY experiment is generally recommended.[\[8\]](#)
 - Set up a 2D ROESY experiment with an appropriate mixing time (e.g., 100-300 ms).
 - The presence of cross-peaks between protons indicates that they are close in space (typically $< 5 \text{ \AA}$).
 - This information is invaluable for determining the relative stereochemistry and the preferred conformation of the **azonine** ring.

Mandatory Visualizations



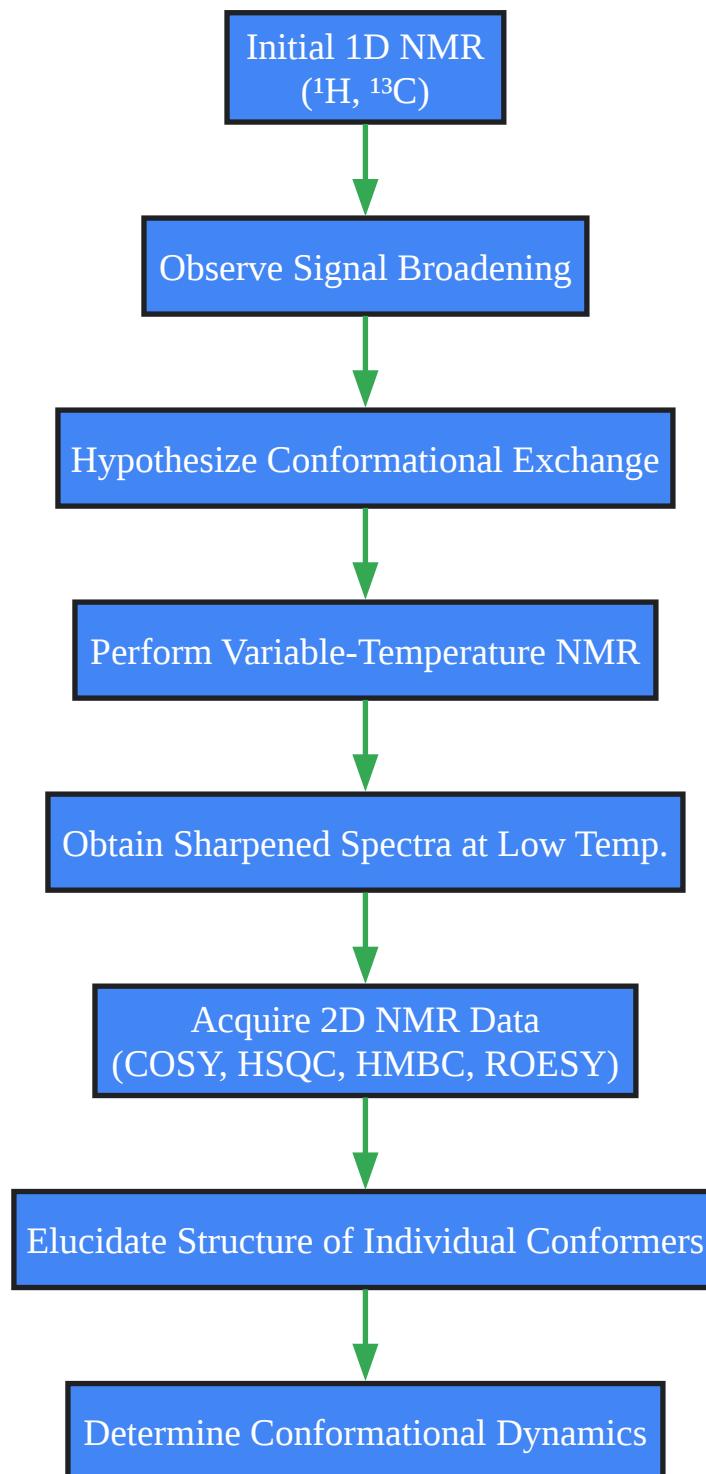
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Caption: Experimental workflow for the NMR characterization of **azonine**.



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Caption: Logical relationships in NMR data interpretation for **azonine**.



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Caption: Decision pathway for analyzing conformationally flexible **azonine**.

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